Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione
Overview
Description
Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione is a compound that belongs to the class of pyrimidopyrimidines . These compounds are structurally similar to purines and isomeric to pteridines, which are components of nucleic and folic acids . They exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .
Synthesis Analysis
Two routes have been proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . The first involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . This process allows access to pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 . The second route involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3, resulting in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .Scientific Research Applications
Synthesis of Novel Derivatives
Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione is used in the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives . Two routes have been proposed for this synthesis from 5-acetyl-4-aminopyrimidines .
Medicinal Chemistry
Pyrimidopyrimidines, including pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione, attract considerable attention due to their high potential for application in medicinal chemistry .
Antiproliferative Activity
These compounds exhibit varied biological activity, including antiproliferative . The compound API-1, a pyrido[2,3-d]pyrimidin-5-one derivative, is a promising antiproliferative agent .
Antioxidant Activity
Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione derivatives also exhibit antioxidant activity .
Anti-inflammatory Activity
These compounds have been found to have anti-inflammatory properties .
Hepatoprotective Activity
Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione derivatives have been shown to have hepatoprotective activity .
Diuretic Activity
These compounds have been found to have diuretic properties .
Antimicrobial Activity
Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione derivatives have been found to have antimicrobial properties .
Mechanism of Action
Target of Action
Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione is a compound that has been synthesized for its potential application in medicinal chemistry . It is structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids Similar compounds have been found to inhibit phosphodiesterase, dihydrofolate reductase, raf kinase, and p38 protein kinase .
Mode of Action
It is known that similar compounds interact with their targets through the formation of hydrogen bonds . For instance, the pyrimido[4,5-d][1,3]oxazin-2-one core was found to occupy the pocket adjacent to the hinge region, forming classic bidentate hydrogen bond interactions with the backbone of Met477 .
Biochemical Pathways
Similar compounds have been found to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects . These effects suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been found to pass drug-likeness and adme properties, with fewer toxic properties .
Result of Action
Similar compounds have been found to exhibit significant inhibitory activity , suggesting that Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione may also have significant inhibitory effects on its targets.
Action Environment
It is known that negative lifestyle, food habits, and environmental factors can cause up to 90% of cancer cases , suggesting that these factors may also influence the action of Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione.
properties
IUPAC Name |
1H-pyrimido[4,5-d]pyridazine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-5-3-1-7-8-2-4(3)9-6(12)10-5/h1-2H,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXOHYAWQSFGSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=N1)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90419925 | |
Record name | PYRIMIDO[4,5-D]PYRIDAZINE-2,4(1H,3H)-DIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90419925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione | |
CAS RN |
17257-96-4 | |
Record name | PYRIMIDO[4,5-D]PYRIDAZINE-2,4(1H,3H)-DIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90419925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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